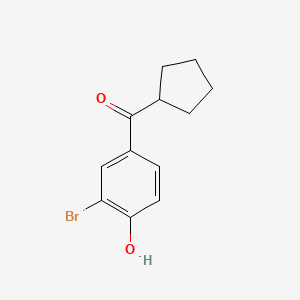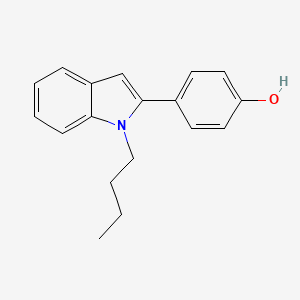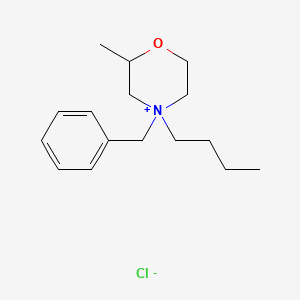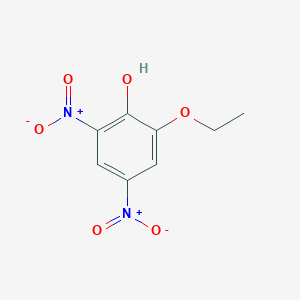![molecular formula C11H25NOSi B14382907 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane CAS No. 89841-32-7](/img/structure/B14382907.png)
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is an organic compound characterized by the presence of a trimethylsilyl group attached to an azepane ring through an ethoxy linkage. The trimethylsilyl group, known for its chemical inertness and large molecular volume, imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane typically involves the reaction of azepane with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the alkoxide anion and the removal of by-products like hydrogen chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions .
Vergleich Mit ähnlichen Verbindungen
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but differs in its overall structure and reactivity.
1-(Trimethylsilyl)-3-(2-[(trimethylsilyl)oxy]ethyl)-1H-indole: Another compound with a trimethylsilyl group, used in different applications.
Uniqueness: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is unique due to its combination of the azepane ring and the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific scientific and industrial contexts where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
89841-32-7 |
|---|---|
Molekularformel |
C11H25NOSi |
Molekulargewicht |
215.41 g/mol |
IUPAC-Name |
2-(azepan-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H25NOSi/c1-14(2,3)13-11-10-12-8-6-4-5-7-9-12/h4-11H2,1-3H3 |
InChI-Schlüssel |
ZYKUVXDFQBBPRS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


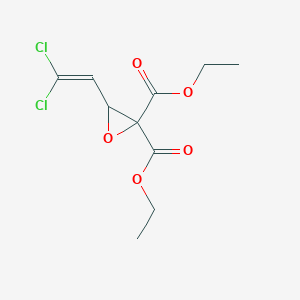
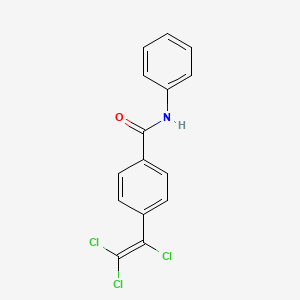
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
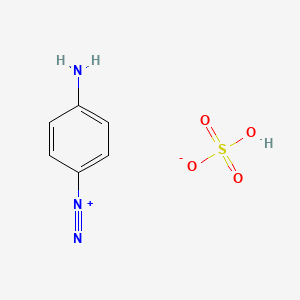

![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
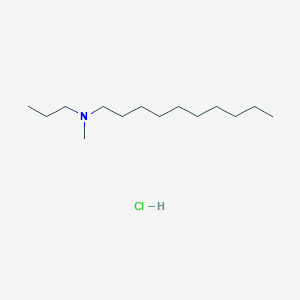
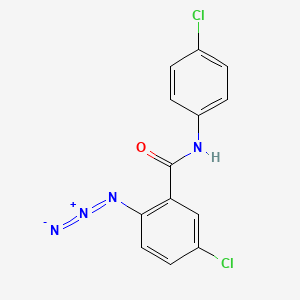
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
